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Compound of Interest

Compound Name:
4,4-Dimethyloxolan-3-amine

hydrochloride

CAS No.: 15833-88-2

Cat. No.: B1376309 Get Quote

Abstract
This guide details the technical application of 4,4-dimethyloxolan-3-amine hydrochloride
(CAS: 2375028-35-4 / 15833-87-1) as a high-value building block in parallel medicinal

chemistry. Unlike simple cyclic amines, this scaffold incorporates a gem-dimethyl group

adjacent to the amine center, leveraging the Thorpe-Ingold effect to restrict conformational

flexibility. This structural feature is critical for improving metabolic stability and locking bioactive

conformations in Fragment-Based Drug Discovery (FBDD). This document provides optimized

protocols for amide coupling and SNAr reactions, specifically tailored for automated liquid

handling systems.

Introduction: Structural Rationale & The Gem-
Dimethyl Effect
In modern lead optimization, the oxolane (tetrahydrofuran) ring acts as a polar bioisostere for

cyclopentane or proline, offering improved aqueous solubility and hydrogen-bond accepting

capability. However, the unsubstituted oxolane ring is often conformationally mobile ("floppy"),

which can result in a high entropic penalty upon binding to a protein target.

The inclusion of the 4,4-dimethyl group in 4,4-dimethyloxolan-3-amine introduces significant

steric bulk, exploiting the Thorpe-Ingold effect (or gem-dimethyl effect).
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Key Mechanistic Advantages:
Conformational Lock: The bulky methyl groups restrict the rotation of the adjacent C-N bond

and the ring puckering, effectively populating specific rotamers that may match the bioactive

conformation of the target [1].

Metabolic Blocking: The C4 position of tetrahydrofuran is a common site for oxidative

metabolism (P450-mediated hydroxylation). Methylation at this position blocks this "soft

spot," potentially extending the half-life (

) of the final drug candidate [2].

Lipophilicity Tuning: The addition of two methyl groups increases LogP slightly, balancing the

polarity of the ether oxygen and improving membrane permeability.

Chemical Properties & Handling[1][2][3][4]
Compound: 4,4-Dimethyloxolan-3-amine hydrochloride Formula: C₆H₁₃NO · HCl MW:

115.17 (Free Base) / 151.63 (Salt)

Solubility Profile (Critical for Automation)
As a hydrochloride salt, this building block exhibits high polarity. Proper solvent selection is

required to prevent nozzle clogging in liquid handlers.
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Solvent Solubility Rating Application Note

Water High (>100 mM)
Ideal for aqueous workups but

rarely used in synthesis steps.

DMSO High (>100 mM)
Recommended. Universal

solvent for stock solutions.

DMF High (>50 mM)
Recommended. Standard

solvent for amide couplings.

DCM Low / Insoluble
Avoid as primary solvent. Salt

will crash out.[1]

Methanol Moderate
Good for transfer, but may

interfere with activated esters.

Handling Precautions[6]
Hygroscopicity: HCl salts of small amines are often hygroscopic. Weighing should be

performed rapidly, or the solid should be stored in a desiccator.

Free-Basing: For reactions requiring a free amine (e.g., SNAr), an excess of organic base

(DIPEA or TEA) must be included in the reaction mixture to neutralize the HCl counterion in

situ.

Automated Workflow Visualization
The following diagram illustrates the decision logic for utilizing this building block in a library

synthesis campaign.
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Start: 4,4-Dimethyloxolan-3-amine HCl

Solubilization (0.2M in DMSO)

Reaction Type?

Amide Coupling (HATU/DIPEA)

 Carboxylic Acids

SNAr (Heterocycle-Cl)

 Aryl/Heteroaryl Halides

Automated Synthesis (96-well)

 Add 3.0 eq DIPEA  Add 3.0 eq DIPEA + Heat

Workup (SPE or Evaporation)

QC: LCMS & 1H-NMR

Click to download full resolution via product page

Figure 1: Decision tree for parallel synthesis workflows involving amine hydrochloride salts.
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Protocol A: High-Throughput Amide Coupling
Application: Generating diverse amide libraries for SAR exploration. Scale: 50 µmol per well

(96-well plate format).

Reagents
Stock A (Amine): 4,4-Dimethyloxolan-3-amine HCl (0.2 M in DMF).

Stock B (Acids): Diverse Carboxylic Acids (0.2 M in DMF).

Activator: HATU (0.2 M in DMF).

Base: DIPEA (Neat or 2.0 M in NMP).

Step-by-Step Procedure
Plate Preparation: Load 250 µL of Stock B (50 µmol acid, 1.0 eq) into each well of a deep-

well polypropylene plate.

Activation: Add 250 µL of Activator (HATU, 50 µmol, 1.0 eq) to each well.

Base Addition 1: Add 50 µL of DIPEA (approx. 300 µmol, 6.0 eq).

Note: High base load is required to neutralize the amine HCl salt and the acid, ensuring

the pH remains basic for HATU activation.

Incubation: Shake at 600 rpm for 10 minutes at Room Temperature (RT) to form the

activated ester.

Amine Addition: Add 250 µL of Stock A (50 µmol amine, 1.0 eq).

Reaction: Seal plate and shake at RT for 16 hours.

Quench: Add 50 µL of 10% aqueous ethylenediamine to scavenge unreacted activated

esters (optional).

Workup: Evaporate solvent (Genevac) or perform solid-phase extraction (SPE) using a

carbonate resin to remove excess acid.
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Validation Criteria:

Conversion: >85% by LCMS (UV 254 nm or ELSD).

Mass Spec: Observe [M+H]⁺ corresponding to Product MW.

Protocol B: SNAr Displacement (Kinase Scaffolds)
Application: Synthesis of kinase inhibitors by displacing halides on pyrimidines, purines, or

quinazolines. Mechanism: Nucleophilic Aromatic Substitution.[2][3]

Reagents
Electrophile: 4-Chloropyrimidine or similar scaffold (0.2 M in DMSO).

Nucleophile: 4,4-Dimethyloxolan-3-amine HCl (0.2 M in DMSO).

Base: DIPEA (Neat).

Step-by-Step Procedure
Reagent Transfer: In a chemically resistant 96-well plate (glass inserts or polypropylene),

combine:

250 µL Electrophile solution (50 µmol, 1.0 eq).

300 µL Nucleophile solution (60 µmol, 1.2 eq).

Base Addition: Add 43 µL DIPEA (250 µmol, 5.0 eq).

Critical: The first equivalent of base neutralizes the HCl salt. The remaining equivalents

drive the reaction and neutralize the HCl generated during substitution.

Thermal Cycle: Seal the plate firmly with a heat-resistant mat.

Temperature: 80°C - 100°C (depending on electrophile reactivity).

Time: 12 - 24 hours.
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Cooling: Allow plate to reach RT.

Filtration: If precipitation occurs, filter through a frit plate.

Purification: Direct injection onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1%

Formic Acid).

Analytical Quality Control
Because the oxolane ring and the aliphatic amine lack strong chromophores, standard UV

detection (254 nm) may be insufficient if the coupling partner (acid/electrophile) is also UV-

silent.

Recommended Detection Methods
ELSD / CAD: Evaporative Light Scattering or Charged Aerosol Detection is highly

recommended for quantifying this amine and its non-aromatic derivatives.

NMR Validation:

1H NMR (DMSO-d6): Look for the diagnostic gem-dimethyl singlets. In the free

base/product, these typically appear distinct from the solvent peaks.

Shift: Upon amide bond formation, the multiplet corresponding to the CH-N proton

(position 3 of the ring) will shift downfield (deshielding effect of the carbonyl).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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